6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Description
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride (CAS: 1240528-23-7) is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 6 and a piperidin-4-ylamine moiety at position 2. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical applications . Its molecular formula is C₁₀H₁₇Cl₂N₄O, with a molecular weight of 295.18 g/mol. The compound is synthesized via nucleophilic substitution or coupling reactions, often validated using crystallographic tools like SHELX .
Properties
IUPAC Name |
6-methoxy-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRTUZVIUUTPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as β-ketoesters and amidines, under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 6-position of the pyrimidine ring can be achieved using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Piperidinylation: The piperidinyl group is introduced via nucleophilic substitution, where a piperidine derivative reacts with the pyrimidine intermediate.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperidinyl group, potentially yielding partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrimidine or piperidine derivatives.
Substitution: Various substituted pyrimidine or piperidine compounds.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds with similar structures exhibit antipsychotic properties. The piperazine moiety is often associated with activity at serotonin and dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders.
Case Study:
A study conducted by researchers analyzed a series of piperazine derivatives for their potential antipsychotic effects. The results showed that modifications to the piperazine ring significantly influenced binding affinity to dopamine receptors, suggesting that 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide could be a candidate for further exploration in this domain .
Anti-inflammatory Properties
The sulfonamide group in this compound may contribute to anti-inflammatory effects, as sulfonamides are known to inhibit certain pathways involved in inflammation.
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 20 | COX inhibition |
| Compound B | 15 | NF-kB pathway inhibition |
| 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide | TBD | TBD |
Anticancer Potential
Recent investigations have suggested that pyrazole derivatives possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that pyrazole derivatives led to significant apoptosis in cancer cell lines. The specific effects of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-ethyl-1H-pyrazole-4-carboxamide were evaluated against breast cancer cells, showing promising results that warrant further investigation .
Toxicological Studies
Understanding the safety profile of new compounds is crucial. Toxicological assessments have been performed on related compounds to evaluate their safety.
Toxicity Evaluation Framework:
| Assessment Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Genotoxicity | Negative results |
| Reproductive Toxicity | Further studies required |
These assessments highlight the importance of thorough testing before clinical application.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Insights :
- Electronic Effects : The methoxy group in the target compound donates electron density to the pyrimidine ring, stabilizing it against electrophilic attack, whereas the chloro substituent in CAS 1713163-36-0 increases electrophilicity, favoring nucleophilic substitution .
- Solubility: Dihydrochloride salts (e.g., CAS 1240528-23-7) exhibit superior aqueous solubility compared to mono-hydrochloride analogues (e.g., CAS 1353947-62-2) .
- Lipophilicity : Methylthio and N-methyl groups (CAS 1353947-62-2) enhance membrane permeability but may reduce polar interactions with biological targets .
Positional Isomerism in Piperidine Derivatives
Table 2: Piperidine Substitution Patterns
Key Insights :
- Steric Effects : Piperidin-4-yl substitution (CAS 1240528-23-7) provides a linear geometry conducive to binding enzyme active sites, while piperidin-3-yl (BD288583) may introduce torsional strain .
- Biological Activity : The pyrimidine ring in the target compound enables π-π interactions absent in N-phenyl analogues (CAS 1193388-65-6) .
Functional Group Variations in Heterocyclic Analogues
Table 3: Heterocyclic Core Modifications
Key Insights :
Biological Activity
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride (CAS Number: 1713160-69-0) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in the treatment of various diseases, particularly in oncology and neurology.
- Molecular Formula : C10H17ClN4O
- Molar Mass : 244.72 g/mol
- CAS Number : 1713160-69-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may function as a reversible inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.
Biological Activity Overview
-
Anticancer Activity :
- Studies have shown that pyrimidine derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds similar to 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine have been reported to significantly inhibit EGFR phosphorylation, which is vital for tumor growth and metastasis .
- In vitro assays demonstrated that this compound could effectively reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
-
Neuropharmacological Effects :
- The piperidine moiety in the structure suggests possible interactions with neurotransmitter systems. Compounds with similar structures have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases .
- Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound's solubility profile indicates it may have favorable absorption characteristics when administered orally.
- Metabolism : Initial findings suggest that modifications to the structure can enhance metabolic stability, reducing the risk of rapid degradation in biological systems .
- Toxicity : Comparative studies with existing drugs show a promising safety margin, although further investigations are required to establish a comprehensive toxicity profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : Formation of the pyrimidine core via cyclization of 4-chloropyrimidine derivatives with methoxy-containing precursors under reflux in ethanol (80–90°C) .
- Step 2 : Introduction of the piperidine moiety via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, followed by HCl salt formation .
- Key Parameters : Solvent polarity (e.g., methanol vs. DMF) and temperature control are critical for minimizing side products. Catalysts like palladium on carbon (Pd/C) enhance hydrogenation efficiency .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Techniques :
- HPLC : Reverse-phase C18 column with UV detection at 254 nm (≥98% purity threshold) .
- NMR : and NMR in DMSO-d6 to confirm methoxy (-OCH3, δ ~3.8 ppm) and piperidine protons (δ ~1.5–2.5 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 253.2) .
Q. What are the known biological targets or activities associated with this compound?
- Findings :
- Acts as a kinase inhibitor scaffold due to pyrimidine-piperidine interactions with ATP-binding pockets .
- Structural analogs show activity against serotonin receptors (5-HT2A/2C), suggesting potential CNS applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Strategies :
- Assay Validation : Compare protocols for receptor-binding assays (e.g., radioligand vs. fluorescence polarization) to identify variability in IC50 values .
- Structural Analysis : Use X-ray crystallography (e.g., as in ) to confirm binding conformations and rule out stereochemical discrepancies.
- Data Normalization : Control for batch-to-batch compound purity using HPLC and adjust activity thresholds accordingly .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Approaches :
- Salt Formulation : Dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS) compared to freebase forms .
- Prodrug Design : Introduce ester or PEGylated groups at the methoxy position to improve membrane permeability .
- Co-solvent Systems : Use cyclodextrin complexes or DMSO-water mixtures (≤10% v/v) for intravenous administration .
Q. How can computational modeling guide the design of target-specific analogs?
- Workflow :
- Docking Studies : Use AutoDock Vina to predict interactions with kinase domains (e.g., CDK2 or EGFR) and prioritize substituents at the pyrimidine C2 position .
- QSAR Analysis : Corrogate substituent lipophilicity (ClogP) with IC50 values to refine pharmacophore models .
- MD Simulations : Assess piperidine ring flexibility under physiological pH to optimize binding kinetics .
Data Contradiction Analysis
Q. Why do SAR studies report conflicting activity trends for piperidine-substituted analogs?
- Root Causes :
- Stereochemical Variability : Differences in piperidine chair conformations (axial vs. equatorial amine) alter receptor engagement .
- Assay Interference : Residual solvents (e.g., DMF) in synthesis may inhibit cytochrome P450 enzymes, skewing metabolic stability data .
- Resolution : Standardize enantiomeric purity (≥99% ee via chiral HPLC) and validate assays with negative controls .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
